molecular formula C9H10N2O B14272975 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- CAS No. 139606-82-9

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)-

Cat. No.: B14272975
CAS No.: 139606-82-9
M. Wt: 162.19 g/mol
InChI Key: ROIUYGDOHMVDLP-UHFFFAOYSA-N
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Description

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- is a chemical compound with the molecular formula C9H10N2O It is known for its unique structure, which includes a propenamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- typically involves the reaction of N-methyl-3-(2-pyridinyl)amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, N-methyl-3-(3-pyridinyl)-, (E)-: Similar structure but with the pyridine ring in a different position.

    2-Propenamide, N-methyl-3-(4-pyridinyl)-, (E)-: Another isomer with the pyridine ring in the 4-position.

    N-Methyl-3-(2-pyridinyl)acrylamide: A closely related compound with slight variations in the structure.

Uniqueness

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

139606-82-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-methyl-3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C9H10N2O/c1-10-9(12)6-5-8-4-2-3-7-11-8/h2-7H,1H3,(H,10,12)

InChI Key

ROIUYGDOHMVDLP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C=CC1=CC=CC=N1

Origin of Product

United States

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